2-(5-Chloro-2-ureidophenyl)acetic acid

Process Chemistry Tenidap Synthesis Cost Reduction

2-(5-Chloro-2-ureidophenyl)acetic acid is a disubstituted phenylacetic acid derivative that functions as a critical penultimate intermediate in the synthesis of Tenidap sodium, a dual COX/5-lipoxygenase inhibitor. It is a building block specifically designed for the convergent assembly of the 5-chloro-2-oxindole-1-carboxamide pharmacophore.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 100666-71-5
Cat. No. B046566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-ureidophenyl)acetic acid
CAS100666-71-5
Synonyms(5-Chloro-2-ureidophenyl)acetic Acid;  2-[(Aminocarbonyl)amino]-5-chlorobenzeneacetic Acid
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N
InChIInChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15)
InChIKeyTVPAHVAHFPSRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-(5-Chloro-2-ureidophenyl)acetic Acid (CAS 100666-71-5) for Tenidap Synthesis


2-(5-Chloro-2-ureidophenyl)acetic acid is a disubstituted phenylacetic acid derivative that functions as a critical penultimate intermediate in the synthesis of Tenidap sodium, a dual COX/5-lipoxygenase inhibitor [1]. It is a building block specifically designed for the convergent assembly of the 5-chloro-2-oxindole-1-carboxamide pharmacophore. Its primary scientific and industrial relevance is confined to this validated synthetic route, distinguishing it from generic phenylacetic acid precursors that lack the requisite ureido functionality for downstream cyclization [1].

Why 2-(5-Chloro-2-ureidophenyl)acetic Acid Cannot Be Swapped with Other Intermediates


Generic substitution fails due to the compound's indispensable role in a specific, validated cyclization step. The terminal ureido group and the 5-chloro-2-phenylacetic acid backbone are both essential for the intramolecular cyclization to 5-chloro-2-oxindole-1-carboxamide. Substituting with analogs lacking the ureido group (e.g., 2-(2-amino-5-chlorophenyl)acetic acid) requires additional synthetic steps and different reagents, fundamentally altering the reaction pathway, impurity profile, and process economics documented in the improved process [1]. The compound's value is inseparable from its proven performance in this specific optimized sequence; no alternative intermediate has been reported to achieve identical cyclization efficiency under the same mild conditions.

Quantitative Differentiation Evidence for 2-(5-Chloro-2-ureidophenyl)acetic Acid in Tenidap Process Chemistry


Improved Process Economics via Inorganic Cyanate Route from 2-(5-Chloro-2-ureidophenyl)acetic Acid

The improved industrial process utilizes 2-(5-chloro-2-ureidophenyl)acetic acid as the direct substrate for cyclization. This route replaces expensive and highly reactive organic isocyanates with inorganic cyanates for its formation, and uses acetic anhydride/sodium acetate for its subsequent cyclization instead of expensive trifluoroacetic acid-based mixtures. The overall process, with this intermediate at its core, is described as industrially viable, robust, and economic, achieving improved yields while drastically reducing the use of the cost-driving catalyst DMAP in the final step [1]. No specific comparative yield percentages for this exact intermediate versus an alternative in a head-to-head experiment are isolated in the available primary literature.

Process Chemistry Tenidap Synthesis Cost Reduction

Exclusive Structural Requirement for Targeted Cyclization to Key Tenidap Intermediate

The molecular structure of 2-(5-chloro-2-ureidophenyl)acetic acid is uniquely suited for intramolecular cyclization to 5-chloro-2-oxindole-1-carboxamide. The improved process specifically starts from this compound to form the target intermediate. Alternative precursors like 2-(2-amino-5-chlorophenyl)acetic acid necessitate a prior ureido formation step using potassium isocyanate, representing a longer synthetic sequence with a different reagent and impurity control challenge [1]. This constitutes a class-level inference on intermediate selection for convergent synthesis.

Medicinal Chemistry SAR Intermediate Specificity

High-Value Application Scenarios for 2-(5-Chloro-2-ureidophenyl)acetic Acid


Scale-Up and Pilot Plant Production of Tenidap Sodium

This compound is the direct input for the cyclization step in the industrially optimized process for Tenidap sodium. Its procurement is justified for any campaign aiming to implement the published improved process, which is validated at a 1-2 kg scale and specifically designed to replace hazardous reagents with safer, cheaper alternatives, thereby meeting process safety and COG targets [1].

Synthesis of Labeled Internal Standards for Bioanalysis

The improved synthesis of Tenidap starting from this intermediate has been utilized in the preparation of C-14 labeled Tenidap isomers for drug metabolism and pharmacokinetic (DMPK) studies. Isotopically labeled versions of this intermediate are critical for constructing labeled active pharmaceutical ingredients (APIs) for bioanalytical quantification [1].

Process Chemistry Research & Development for NSAID Analogs

Researchers developing new dual COX/LOX inhibitors based on the Tenidap pharmacophore require this intermediate as a key building block. The documented robust cyclization conditions using acetic anhydride and sodium acetate provide a reliable starting point for synthesizing focused chemical libraries, where the 5-chloro-2-ureidophenyl scaffold is a validated structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Chloro-2-ureidophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.